(6Z)-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound featuring a thiadiazolo-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The key steps include the formation of the thiadiazolo-pyrimidinone core, followed by the introduction of the phenoxyethoxyphenyl and propan-2-yl groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imino group.
Substitution: The phenoxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
(6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its thiadiazolo-pyrimidinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H22N4O3S/c1-15(2)22-26-27-20(24)19(21(28)25-23(27)31-22)14-16-8-10-18(11-9-16)30-13-12-29-17-6-4-3-5-7-17/h3-11,14-15,24H,12-13H2,1-2H3/b19-14-,24-20? |
InChI Key |
MUOBWSMMRJNQET-FBIWUZAXSA-N |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4)C(=O)N=C2S1 |
Origin of Product |
United States |
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